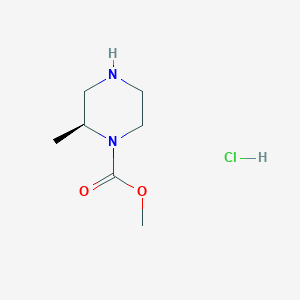

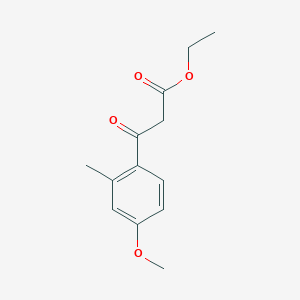

![molecular formula C20H18Cl2N4O3S B2808515 4-(2-(1H-benzo[d]imidazol-2(3H)-ylidene)-2-cyanoacetyl)-N,N-bis(2-chloroethyl)benzenesulfonamide CAS No. 329903-35-7](/img/structure/B2808515.png)

4-(2-(1H-benzo[d]imidazol-2(3H)-ylidene)-2-cyanoacetyl)-N,N-bis(2-chloroethyl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzimidazole is a heterocyclic aromatic organic compound. This bicyclic compound consists of the fusion of benzene and imidazole . It is a common motif in many pharmaceuticals and therapeutic drugs due to its broad range of biological activities .

Synthesis Analysis

The synthesis of benzimidazole derivatives often involves the reaction of o-phenylenediamine with carboxylic acids in the presence of a condensing agent . The specific synthesis process can vary depending on the desired substitutions on the benzimidazole ring .Molecular Structure Analysis

Benzimidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis

Benzimidazole and its derivatives can undergo various chemical reactions, including nucleophilic substitution, acylation, and alkylation . The reactivity of benzimidazole depends on the position of the substituent and the nature of the reagents and solvents used .Physical and Chemical Properties Analysis

Benzimidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It is amphoteric in nature, meaning it can react as both an acid and a base .Scientific Research Applications

Antitumor Activity and Molecular Docking Studies

Compounds similar to 4-(2-(1H-benzo[d]imidazol-2(3H)-ylidene)-2-cyanoacetyl)-N,N-bis(2-chloroethyl)benzenesulfonamide have shown significant cytotoxic activity against various cancer cell lines, including colon, breast, and cervical cancer cells. The synthesis of novel sulfonamide derivatives incorporating the benzo[d]imidazol moiety has led to compounds with notable antitumor properties. Molecular docking studies suggest these compounds interact with cancer-related proteins, such as MDM2, indicating potential mechanisms for their antitumor effects (Łukasz Tomorowicz et al., 2020).

Photodynamic Therapy for Cancer Treatment

Derivatives of benzenesulfonamide, when incorporated into the structure of zinc phthalocyanines, exhibit high singlet oxygen quantum yield. These properties are crucial for photodynamic therapy (PDT), a cancer treatment method that uses light-sensitive compounds to produce reactive oxygen species and kill cancer cells. The synthesized compounds have shown potential as Type II photosensitizers, which are key in treating cancer through PDT (M. Pişkin, E. Canpolat, & Ö. Öztürk, 2020).

Synthesis of Heterocyclic Compounds

The chemical structure of interest is closely related to the synthesis of heterocyclic compounds, which are fundamental in medicinal chemistry for their diverse biological activities. Research in this area focuses on creating new compounds that can serve as the basis for developing new drugs with antimicrobial, anticancer, and other therapeutic properties. Synthesizing new derivatives of benzo[d]imidazole and exploring their biological activities contribute to this field by providing potential candidates for drug development (Y. Mabkhot, Nabila Abd Elshafy Kheder, & A. Al-Majid, 2010).

Mechanism of Action

Safety and Hazards

Future Directions

Properties

IUPAC Name |

4-[(Z)-2-(1H-benzimidazol-2-yl)-2-cyano-1-hydroxyethenyl]-N,N-bis(2-chloroethyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18Cl2N4O3S/c21-9-11-26(12-10-22)30(28,29)15-7-5-14(6-8-15)19(27)16(13-23)20-24-17-3-1-2-4-18(17)25-20/h1-8,27H,9-12H2,(H,24,25)/b19-16- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPDHUWLJRMPJDV-MNDPQUGUSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)C(=C(C3=CC=C(C=C3)S(=O)(=O)N(CCCl)CCCl)O)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)NC(=N2)/C(=C(/C3=CC=C(C=C3)S(=O)(=O)N(CCCl)CCCl)\O)/C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18Cl2N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Benzothiophen-2-yl-(2-pyrazin-2-yl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)methanone](/img/structure/B2808435.png)

![4-[(E)-2-(4-chlorophenyl)ethenyl]-8-phenoxy-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B2808437.png)

![4-tert-butyl-N-{[2-(dimethylamino)pyridin-3-yl]methyl}-2-oxopyrrolidine-3-carboxamide](/img/structure/B2808438.png)

![2-(benzimidazo[1,2-c]quinazolin-6-ylthio)-N-(3-methoxypropyl)butanamide](/img/structure/B2808441.png)

![3-methyl-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide](/img/structure/B2808442.png)

![N-(2,5-difluorophenyl)-2-(3-oxo-8-(phenylthio)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2808447.png)

![6-chloro-N-[3-methyl-2-(phenylcarbonyl)-1-benzofuran-6-yl]pyridine-3-carboxamide](/img/structure/B2808450.png)

![1-(3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)-3-(phenylthio)propan-1-one](/img/structure/B2808455.png)